5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Chlorination: The thiophene ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the chlorinated thiophene derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like organolithium compounds, Grignard reagents, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also find applications in the agricultural industry as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or allosteric site, or it may block receptor signaling pathways by binding to the receptor.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide lies in its specific substitution pattern and the presence of both the oxadiazole and thiophene rings. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2S/c13-9-2-1-8(20-9)10(18)15-12-17-16-11(19-12)7-3-5-14-6-4-7/h1-6H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYHCMKFNSYAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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